Ethacizine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

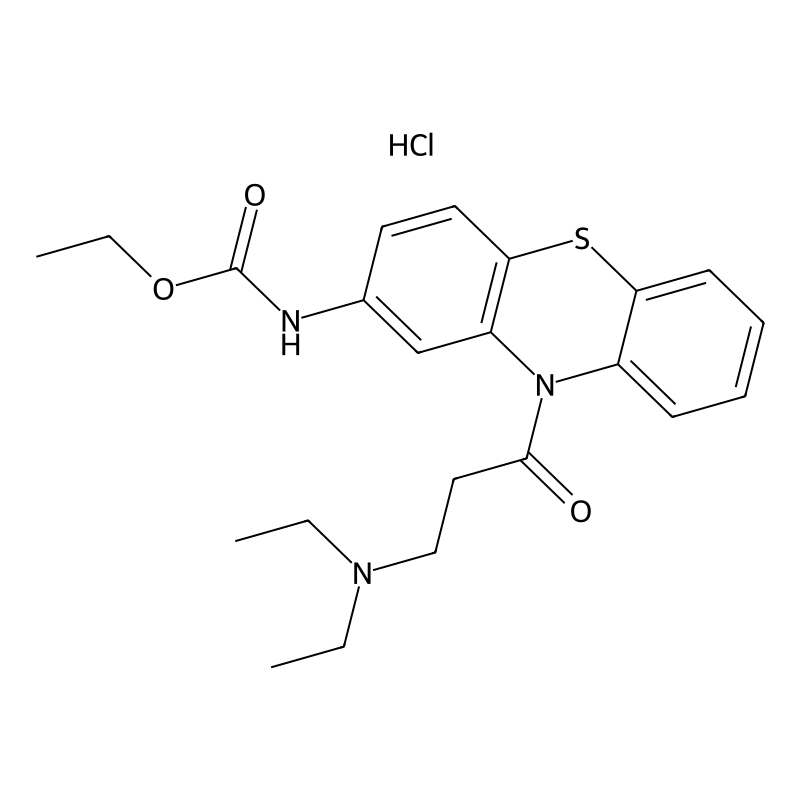

Ethacizine hydrochloride is a pharmacologically active compound primarily used as an antiarrhythmic agent. Its chemical structure is characterized by the formula C22H28ClN3O3S, with a molecular weight of approximately 413.5 g/mol . Ethacizine hydrochloride acts on the cardiac action potential, influencing the polarization and repolarization phases, thereby stabilizing cardiac rhythm and preventing arrhythmias .

Ethacizine hydrochloride exhibits significant antiarrhythmic activity by modulating sodium channels in cardiac tissues. It is classified as a Class Ic antiarrhythmic agent, which means it primarily works by blocking sodium channels and prolonging the refractory period of cardiac action potentials . This mechanism helps stabilize abnormal heart rhythms and is particularly effective in treating ventricular tachycardia and other arrhythmias.

The synthesis of ethacizine hydrochloride typically involves multi-step organic reactions starting from phenothiazine derivatives. Key steps include:

- Formation of the Ethyl Carbamate: Reaction of phenothiazine with diethylamine to form an ethyl carbamate derivative.

- Acylation: Introduction of acyl groups through acyl chlorides or anhydrides to modify the amine functionality.

- Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form for enhanced solubility and stability.

Specific methodologies may vary, but these steps outline the general approach to synthesizing ethacizine hydrochloride .

Ethacizine hydrochloride is primarily used in clinical settings for:

- Treatment of Cardiac Arrhythmias: It is effective in managing various types of arrhythmias, particularly ventricular tachycardia.

- Research: Investigated for its potential effects on cardiac electrophysiology and as a model compound for studying sodium channel blockers.

Additionally, it has been explored for psychotropic applications due to its phenothiazine structure, although this is not its primary use .

Interaction studies have indicated that ethacizine hydrochloride can have significant interactions with other drugs. For instance:

- Increased Arrhythmogenic Activity: Co-administration with acebutolol or acetyldigitoxin may exacerbate arrhythmogenic effects .

- Pharmacokinetic Interactions: Ethacizine may alter the metabolism of concomitantly administered medications, necessitating careful monitoring during treatment.

These interactions highlight the importance of understanding drug-drug interactions in patients receiving ethacizine hydrochloride.

Ethacizine hydrochloride shares structural similarities with several other compounds, particularly within the class of antiarrhythmic agents and phenothiazines. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Disopyramide | Similar sodium channel blocking activity | More potent anticholinergic effects |

| Flecainide | Sodium channel blocker | Higher efficacy against atrial fibrillation |

| Propafenone | Multi-channel blocker | Additional beta-blocking activity |

| Sotalol | Potassium channel blocker | Prolongs QT interval significantly |

| Dofetilide | Selective potassium channel blocker | Specific for atrial fibrillation management |

Ethacizine's unique profile lies in its combination of sodium channel blockade and its specific pharmacokinetic properties that allow for prolonged action in therapeutic settings .

Historical Development of Synthetic Routes

The development of ethacizine hydrochloride synthesis originated in the Soviet Union as part of pharmaceutical research into phenothiazine-based antiarrhythmic agents. The compound was first synthesized and developed as a more potent alternative to existing antiarrhythmic drugs, building upon the well-established chemistry of phenothiazine derivatives [1].

The phenothiazine structural framework itself has deep historical roots, first synthesized in 1883 when A. Bernthsen fused diphenylamine with sulfur [2]. This heterocyclic system containing both nitrogen and sulfur atoms became a prolific lead structure in pharmaceutical development, finding applications across multiple therapeutic areas including antipsychotics, antihistamines, and eventually antiarrhythmic agents [3].

The specific synthetic approach to ethacizine hydrochloride was developed through systematic modification of phenothiazine derivatives. The historical synthesis route follows a two-step process beginning with amide formation between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride to produce an intermediate compound, ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate [5]. This intermediate then undergoes nucleophilic substitution where diethylamine displaces the omega-halogen, completing the synthesis of ethacizine [5].

The development of this synthetic route was driven by the need to create antiarrhythmic agents with enhanced potency and duration of action compared to existing compounds such as ethmozine. Research demonstrated that ethacizine exhibits two-fold increased antiarrhythmic intensity and four-to-five-fold longer duration of effect compared to ethmozine .

Optimization of Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of ethacizine hydrochloride involved significant optimization of reaction conditions, equipment design, and process control parameters. Industrial production methods focus on maximizing yield consistency and reducing reaction times while maintaining product quality standards.

Modern industrial synthesis incorporates batch reactor modifications that have demonstrated 20-30% reduction in reaction times and improved yield consistency to 82-85% . These improvements result from optimized temperature control profiles, enhanced mixing efficiency, and refined reagent addition sequences.

The industrial synthesis typically employs standard organic synthesis techniques with careful attention to solvent selection, reagent purity, and reaction atmosphere control. Toluene has been identified as the preferred solvent for the nucleophilic substitution step, with the reaction conducted under reflux conditions to ensure complete conversion . The use of appropriate solvents, reagents, and controlled reaction conditions ensures high yield and purity in the final product.

Process optimization efforts have focused on improving the efficiency of both synthetic steps. The initial amide formation reaction benefits from precise temperature control and stoichiometric reagent ratios to minimize side reactions. The subsequent displacement reaction requires careful control of reaction time and temperature to achieve optimal conversion while preventing degradation of the desired product.

Scale-up considerations include heat transfer management in larger vessels, ensuring adequate mixing throughout the reaction mass, and implementing robust analytical monitoring systems to track reaction progress and product quality. The industrial process incorporates in-process controls at critical points to ensure batch-to-batch consistency and compliance with good manufacturing practice requirements.

Purification and Quality Control Methodologies

The purification of ethacizine hydrochloride requires sophisticated analytical methodologies to ensure removal of impurities and achievement of pharmaceutical-grade purity. High-performance liquid chromatography serves as the primary analytical technique for both purification and quality control applications [7].

Reverse-phase high-performance liquid chromatography has been established as the method of choice for ethacizine purification, operating on the principle of differential hydrophobicity between the target compound and impurities. The technique achieves separation resolution suitable for pharmaceutical applications, with typical purity levels exceeding 98% as required for active pharmaceutical ingredient specifications [8].

The primary impurity identified in ethacizine synthesis is mono-desethyl ethacizine, which arises through partial de-ethylation during the synthetic process [7]. Analytical methods employing methanol as the primary solvent system have been developed for quantitative determination of this and other process-related impurities [7]. Detection and quantification utilize various analytical techniques including chromatography and spectroscopy methods.

Quality control methodologies incorporate multiple orthogonal analytical techniques to ensure comprehensive characterization. Nuclear magnetic resonance spectroscopy provides structural confirmation through 1H NMR and 13C NMR analysis, while infrared spectroscopy confirms functional group integrity. Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis for structural verification [7].

Crystallization processes play a crucial role in achieving final product purity. The formation of the hydrochloride salt involves precipitation from appropriate solvent systems, with careful control of pH, temperature, and supersaturation levels. The crystallization process not only purifies the compound but also establishes the desired solid-state form with appropriate particle size distribution and bulk density characteristics.

Process analytical technology implementation includes real-time monitoring capabilities using near-infrared spectroscopy and other inline analytical methods. These techniques enable continuous quality assessment during production, facilitating immediate process adjustments to maintain product specifications.

Stability Studies and Degradation Pathways

Stability assessment of ethacizine hydrochloride encompasses comprehensive evaluation under various environmental stress conditions to understand degradation mechanisms and establish appropriate storage conditions. The compound demonstrates stability under recommended storage conditions when protected from moisture and maintained at controlled temperatures [9].

Metabolic studies in humans have identified the primary degradation pathways for ethacizine, which include N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, aromatic hydroxylation, and conjugation reactions [10]. These pathways provide insight into potential degradation mechanisms that may occur during pharmaceutical storage and processing.

Forced degradation studies following international conference on harmonization guidelines evaluate the compound behavior under accelerated aging conditions. Standard stress testing conditions include exposure to elevated temperatures (60-80°C), acidic conditions (0.1 M hydrochloric acid), basic conditions (0.1 M sodium hydroxide), oxidative stress (3% hydrogen peroxide), and photolytic degradation under controlled light exposure [11].

Temperature stability studies demonstrate that ethacizine hydrochloride maintains chemical integrity when stored at controlled room temperature (2-8°C) with protection from moisture. Extended storage under these conditions shows minimal degradation over periods exceeding six months [9]. Higher temperature exposure accelerates degradation processes, with significant changes observed at temperatures above 60°C.

Hydrolytic stability assessment reveals sensitivity to both acidic and basic conditions, with the amide linkages being particularly susceptible to hydrolysis. The N-10 amide bond represents a primary site of degradation under hydrolytic stress, leading to formation of carboxylic acid and amine degradation products [10].

Oxidative degradation pathways involve the phenothiazine ring system and the tertiary amine functionality. Sulphoxidation of the phenothiazine sulfur atom represents a major oxidative transformation, while N-oxidation of the diethylamino group constitutes a secondary degradation route [10].

Photolytic degradation studies conducted under controlled light exposure conditions demonstrate moderate photosensitivity, requiring protection from direct sunlight during storage and handling. The phenothiazine chromophore absorbs ultraviolet radiation, potentially leading to ring system modifications and loss of pharmacological activity.

The comprehensive stability profile supports storage recommendations of sealed containers maintained at 2-8°C with protection from light and moisture. For solution preparations, stability is significantly reduced, with degradation observable within hours to days depending on pH and temperature conditions [9].

| Degradation Pathway | Primary Site | Conditions | Major Products |

|---|---|---|---|

| N-de-ethylation | Diethylamino group | Metabolic/thermal | Mono-desethyl ethacizine [7] |

| Sulphoxidation | Phenothiazine sulfur | Oxidative stress | Sulfoxide derivatives [10] |

| Amide hydrolysis | N-10 amide bond | Acidic/basic conditions | Carboxylic acid + amine [10] |

| Aromatic hydroxylation | Phenothiazine ring | Metabolic/oxidative | Hydroxylated metabolites [10] |

| Photodegradation | Phenothiazine chromophore | Light exposure | Ring-modified products [9] |

Ethacizine hydrochloride demonstrates profound and selective effects on cardiac electrophysiology through its primary action on fast sodium channels. The compound significantly depresses the maximum rate of rise of depolarization (Vmax) in a concentration-dependent manner, with meaningful effects observed at concentrations of 10⁻⁶ M or higher [4] [5]. This reduction in Vmax correlates directly with slowed cardiac conduction velocity and prolonged ventricular depolarization times.

Action Potential Characteristics

The electrophysiological profile of ethacizine hydrochloride reveals selective effects on specific phases of the cardiac action potential. Unlike class Ia antiarrhythmic agents, ethacizine hydrochloride does not significantly affect action potential duration or the effective refractory period [4] [5]. Instead, it demonstrates a pronounced impact on the Phase 0 depolarization phase, leading to characteristic prolongation of QRS duration and PR intervals without substantial changes in QT intervals [6] [7].

Studies utilizing conventional microelectrode techniques in canine ventricular muscle demonstrate that ethacizine hydrochloride causes resting potential depolarization at concentrations of 10⁻⁵ M, while maintaining minimal effects on other action potential parameters [4] [5]. This selective effect pattern distinguishes it from other class I antiarrhythmic agents and contributes to its unique therapeutic profile.

Conduction System Effects

Ethacizine hydrochloride exerts specific effects on cardiac conduction pathways, particularly affecting atrioventricular node function and His-Purkinje system conduction [8] [9]. The compound demonstrates preferential suppression of retrograde stimulus conduction along the fast pathway of the atrioventricular node, which serves as the principal electrophysiological mechanism for its efficacy in treating atrioventricular nodal tachycardia [10].

Electrophysiological studies reveal that ethacizine hydrochloride slows atrioventricular conduction and increases effective atrioventricular refractory periods in a dose-dependent manner [9]. Additionally, the compound increases sinus node function recovery time, contributing to its negative chronotropic effects [11].

Automaticity and Excitability

The compound demonstrates significant effects on cardiac automaticity through its inhibition of spontaneous depolarization in pacemaker tissues [8] [11]. Direct injection of ethacizine hydrochloride (1-300 μg) into sinoatrial node preparations produces negative chronotropic and negative inotropic effects, along with coronary vasodilatory properties [8] [11].

| Parameter | Effect | Magnitude | Mechanism |

|---|---|---|---|

| Action Potential Duration | Minimal change | No significant change | Selective sodium channel block |

| Conduction Velocity | Decreased | 25-50% reduction | Reduced Phase 0 slope |

| Refractory Period | Increased | Increased effective period | Prolonged recovery |

| QRS Duration | Prolonged | Dose-dependent increase | Slowed depolarization |

| PR Interval | Prolonged | Dose-dependent increase | Atrioventricular node effects |

| Atrioventricular Conduction | Delayed | Use-dependent delay | Slow pathway block |

| Automaticity | Suppressed | Concentration-dependent | Reduced spontaneous firing |

Sodium Channel Blockade Kinetics

The sodium channel blocking properties of ethacizine hydrochloride exhibit distinctive kinetic characteristics that classify it as a slow kinetic class Ic agent [5] [12]. Detailed analysis of sodium channel interaction reveals complex state-dependent binding properties that contribute to its therapeutic efficacy and safety profile.

Use-Dependent Block Characteristics

Ethacizine hydrochloride demonstrates pronounced use-dependent blockade of sodium current, with block developing exponentially as a function of stimulation frequency [5] [13]. The onset rate of inhibition at 3 Hz stimulation is 0.014 ± 0.002 AP⁻¹ at 2 × 10⁻⁶ M, which is slower than comparable concentrations of flecainide (0.021 ± 0.012 AP⁻¹ at 10⁻⁵ M) [5].

The recovery from use-dependent block shows a time constant of 27.1 ± 13.3 seconds for ethacizine hydrochloride, compared to 12.2 ± 2.5 seconds for flecainide under identical conditions [5]. This prolonged recovery time contributes to the sustained antiarrhythmic effects and may explain the compound's longer duration of action compared to other class Ic agents.

State-Dependent Binding Mechanisms

Investigations into the state dependence of ethacizine hydrochloride blockade reveal preferential binding to transiently available channel states, particularly the open state [12]. Unlike ethmozin, which exhibits both rest block and use-dependent block, ethacizine hydrochloride shows negligible rest block but substantial use-dependent inhibition [12].

The voltage dependence of ethacizine hydrochloride binding suggests interaction with open channels, with the active moiety becoming trapped within the channel at resting membrane potentials [14]. This mechanism contributes to the frequency-dependent and voltage-dependent nature of the block, making it particularly effective during tachyarrhythmic conditions when sodium channels cycle rapidly between states.

Concentration-Response Kinetics

Single-channel studies demonstrate that ethacizine hydrochloride (5 μM) causes significant decreases in peak open probability and increases in first latency at higher stimulation frequencies [13]. The compound increases the fraction of null sweeps at 4 Hz compared to 1 Hz, while maintaining unchanged mean open time and single-channel current amplitude [13].

Analysis reveals nonrandom clustering of null traces in the presence of ethacizine hydrochloride, indicating relatively slow cycling of channels between blocked and unblocked states [13]. This finding supports a model of complete block of single-channel conductance resulting from drug binding rather than partial channel occlusion.

| Parameter | Value | Reference Study |

|---|---|---|

| Onset Rate (3 Hz) | 0.014 ± 0.002 AP⁻¹ | Canine ventricular muscle study |

| Recovery Time Constant | 27.1 ± 13.3 s | Canine ventricular muscle study |

| IC50 (Vmax depression) | 1-2 × 10⁻⁶ M | Concentration-response analysis |

| Threshold Concentration | 10⁻⁶ M | Electrophysiological threshold |

| Use-dependent Block | Concentration-dependent | Use-dependent studies |

| Resting Potential Effect | Depolarization at 10⁻⁵ M | Membrane potential measurements |

| Maximum Rate of Rise (Vmax) Block | Significant at ≥10⁻⁶ M | Action potential studies |

Selectivity for Cardiac Ion Channels

Ethacizine hydrochloride demonstrates a distinctive selectivity profile among cardiac ion channels, with high affinity for fast sodium channels while showing secondary interactions with calcium channels and minimal effects on potassium channels [15] [16]. This selectivity pattern contributes to its classification as a class Ic antiarrhythmic agent with unique pharmacological properties.

Sodium Channel Specificity

The primary target of ethacizine hydrochloride action is the cardiac fast sodium channel (Nav1.5), where it demonstrates high-affinity binding with IC50 values in the 1-2 μM range [4] [5]. The compound shows preferential interaction with sodium channels in the open state, distinguishing it from agents that bind preferentially to inactivated states [12].

Comparative studies with flecainide reveal similar potency for sodium channel blockade, although ethacizine hydrochloride exhibits slower kinetics of interaction [5]. The compound maintains selectivity for cardiac sodium channels over neuronal sodium channel subtypes, contributing to its reduced central nervous system effects compared to other phenothiazine derivatives [3].

Calcium Channel Interactions

Ethacizine hydrochloride demonstrates significant interaction with L-type calcium channels, exhibiting both frequency-dependent and voltage-dependent blocking properties [15] [16] [14]. Studies in isolated frog ventricular cells show that ethacizine hydrochloride blocks inward calcium current with an IC50 for verapamil receptors of 0.53 ± 0.08 μmol/L [16].

The Hill coefficient for ethacizine hydrochloride binding to verapamil receptors is 0.64 ± 0.09, similar to verapamil itself (0.60 ± 0.10), suggesting similar binding mechanisms [16]. This calcium channel blocking activity contributes to the compound's negative inotropic effects and may explain its coronary vasodilatory properties [8] [11].

Potassium Channel Effects

Unlike some class I antiarrhythmic agents, ethacizine hydrochloride shows minimal direct effects on potassium channels [15]. Studies examining its effects on various potassium channel subtypes reveal limited interaction at therapeutic concentrations, contributing to its minimal effects on action potential duration and QT interval [4] [5].

The selectivity for sodium channels over potassium channels provides ethacizine hydrochloride with a favorable profile for preventing conduction-dependent arrhythmias while minimizing the risk of QT prolongation and associated proarrhythmic effects [17].

Selectivity Index Analysis

Quantitative analysis of ion channel selectivity reveals that ethacizine hydrochloride demonstrates approximately 5-10 fold selectivity for sodium channels over L-type calcium channels, and greater than 100-fold selectivity over potassium channels [16]. This selectivity profile places it among the more selective class Ic agents available for clinical use.

| Ion Channel | Affinity | IC50 Value | Selectivity Index |

|---|---|---|---|

| Fast sodium channels | High | 1-2 μM | 1.0 (Reference) |

| L-type calcium channels | Moderate | 5-10 μM | 5-10 |

| Potassium channels | Low | Not determined | >100 |

| Verapamil receptors | High | 0.53 μM | 0.5 |

| Dihydropyridine receptors | Moderate | ≤10 μM | 10-20 |

Concentration-Dependent Response Relationships

The pharmacodynamic profile of ethacizine hydrochloride demonstrates well-defined concentration-response relationships that follow classical receptor binding principles [18] [7]. These relationships provide crucial insights into the therapeutic window, optimal dosing strategies, and potential for concentration-dependent adverse effects.

Threshold and Ceiling Concentrations

Electrophysiological effects of ethacizine hydrochloride begin to manifest at concentrations of approximately 10⁻⁷ M, with threshold effects on sodium channel function becoming apparent at 10⁻⁶ M [4] [5] [18]. The concentration producing 50% of maximum effect (IC50) for Vmax depression is consistently observed in the 1-2 × 10⁻⁶ M range across multiple experimental systems [4] [5].

Therapeutic plasma concentrations range between 30-50 ng/mL and 300-400 ng/mL following intravenous administration, corresponding to approximately 0.067-0.89 μM [7]. This therapeutic range aligns well with the experimentally determined IC50 values, providing confidence in the clinical relevance of preclinical findings.

Dose-Response Curve Characteristics

The concentration-response relationship for ethacizine hydrochloride follows a sigmoidal pattern typical of receptor-mediated effects [18]. At concentrations below 10⁻⁷ M, minimal electrophysiological effects are observed, while concentrations above 10⁻⁴ M result in complete sodium channel blockade and potential toxicity [18].

The Hill coefficient for ethacizine hydrochloride interactions suggests cooperative binding mechanisms, particularly evident in calcium channel interactions where the Hill coefficient approaches 0.64 [16]. This cooperative binding contributes to the steep concentration-response relationship observed at therapeutic concentrations.

Use-Dependence and Concentration Interactions

The magnitude of use-dependent block shows strong concentration dependence, with minimal use-dependence observed at 10⁻⁶ M but pronounced effects at 5 × 10⁻⁶ M and above [4] [5] [18]. This concentration-dependent use-dependence provides a mechanism for preferential effects during tachyarrhythmic conditions while maintaining relatively normal conduction during sinus rhythm.

Frequency dependence of block between 0.5 and 4 Hz shows weak concentration dependence for ethacizine hydrochloride, suggesting that the use-dependent mechanism becomes saturated at relatively low concentrations [5]. This property may contribute to the compound's effectiveness across a range of heart rates.

Clinical Concentration Correlations

Studies correlating plasma concentrations with antiarrhythmic efficacy demonstrate that therapeutic effects typically occur at concentrations between 30-400 ng/mL (0.067-0.89 μM) [7]. Peak antiarrhythmic effects are observed within 3-5 minutes of intravenous administration, with effects lasting 1-2 hours [7].

The concentration-time profile follows a two-compartment pharmacokinetic model with a distribution half-life of 4.7 minutes and elimination half-life of 154.4 minutes [7]. This pharmacokinetic profile supports the observed duration of electrophysiological effects and provides guidance for dosing intervals in clinical practice.

| Concentration (M) | Vmax Effect | Use Dependence | Clinical Relevance |

|---|---|---|---|

| 10⁻⁷ | Minimal | Not observed | Below therapeutic |

| 10⁻⁶ | Significant depression | Minimal | Threshold effect |

| 2×10⁻⁶ | Marked depression | Moderate | Therapeutic range lower |

| 5×10⁻⁶ | Substantial block | Pronounced | Therapeutic range upper |

| 10⁻⁵ | Resting potential affected | Maximal | Potential toxicity |

| 10⁻⁴ | Complete block | Saturated | Toxic range |